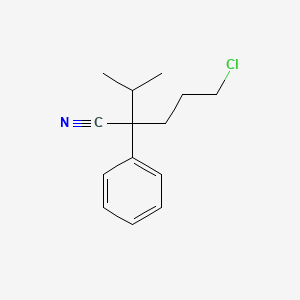

5-Chloro-2-isopropyl-2-phenylvaleronitrile

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-2-phenyl-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN/c1-12(2)14(11-16,9-6-10-15)13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBBBMKDBQGOBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCCl)(C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120353-04-0 | |

| Record name | 5-CHLORO-2-ISOPROPYL-2-PHENYLVALERONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Chlor-2-Isopropyl-2-phenylvaleronitril beinhaltet typischerweise die Reaktion von 2-Isopropyl-2-phenylvaleronitril mit einem Chlorierungsmittel wie Thionylchlorid (SOCl2) oder Phosphorpentachlorid (PCl5) unter kontrollierten Bedingungen . Die Reaktion wird in einem inerten Lösungsmittel wie Dichlormethan (CH2Cl2) bei niedrigen Temperaturen durchgeführt, um die selektive Chlorierung an der 5-Position zu gewährleisten.

Industrielle Produktionsverfahren

Der allgemeine Ansatz würde die Skalierung der Laborsynthese mit entsprechenden Sicherheits- und Umweltkontrollen umfassen, um die in dem Verfahren verwendeten Chlorierungsmittel und Lösungsmittel zu handhaben .

Analyse Chemischer Reaktionen

Reaktionstypen

5-Chlor-2-Isopropyl-2-phenylvaleronitril kann verschiedene chemische Reaktionen eingehen, darunter:

Nucleophile Substitution: Das Chloratom kann durch andere Nucleophile wie Amine, Thiole oder Alkoxide ersetzt werden.

Oxidation: Die Isopropylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zu einer Hydroxyl- oder Carbonylgruppe oxidiert werden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriummethoxid (NaOCH3) oder Natriumethoxid (NaOEt) in einem Alkoholsolvent.

Oxidation: Kaliumpermanganat (KMnO4) in einem wässrigen Medium.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) in einem Ethersolvent.

Hauptprodukte

Nucleophile Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die das Chloratom ersetzen.

Oxidation: Hydroxyl- oder Carbonyl-Derivate.

Reduktion: Primäre Amin-Derivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 5-Chlor-2-Isopropyl-2-phenylvaleronitril beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren, je nach dem Kontext seiner Verwendung. Die Nitrilgruppe kann an Wasserstoffbrückenbindungen beteiligt sein oder in verschiedenen biochemischen Pfaden als Elektrophil fungieren. Das Chloratom kann auch die Reaktivität der Verbindung und die Bindungsaffinität zu ihren Zielstrukturen beeinflussen.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-isopropyl-2-phenylvaleronitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The nitrile group can participate in hydrogen bonding or act as an electrophile in various biochemical pathways . The chlorine atom can also influence the compound’s reactivity and binding affinity to its targets .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Isopropyl-2-phenylvaleronitril: Fehlt das Chloratom, wodurch es weniger reaktiv in nucleophilen Substitutionsreaktionen ist.

5-Brom-2-Isopropyl-2-phenylvaleronitril: Ähnliche Struktur, jedoch mit einem Bromatom anstelle von Chlor, was seine Reaktivität und Anwendungen beeinflussen kann.

5-Chlor-2-methyl-2-phenylvaleronitril: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Isopropylgruppe, was seine sterischen und elektronischen Eigenschaften beeinflusst.

Einzigartigkeit

5-Chlor-2-Isopropyl-2-phenylvaleronitril ist einzigartig aufgrund des Vorhandenseins sowohl des Chloratoms als auch der Isopropylgruppe, die spezifische Reaktivität und sterische Effekte verleihen, die in verschiedenen chemischen und biologischen Anwendungen genutzt werden können .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.